4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-pyridin-2-yl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9/h1-6,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJSYECXEYVHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655825 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096815-73-4 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Ring Construction via [3+2] Cyclization of Activated Methylene Isocyanides and Oxazolones
A highly effective method for synthesizing substituted pyrroles involves the [3+2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones. This method is adaptable for introducing various substituents, including pyridinyl groups, at the 4-position of the pyrrole ring.
- Synthesis of Isocyanoacetates: Starting from glycine derivatives, isocyanoacetates are prepared via multi-step reactions involving thionyl chloride, ethyl formate, and POCl3 under controlled temperature conditions (e.g., -10 °C to reflux) to yield activated methylene isocyanides.
- Synthesis of Oxazolones: 4-(Arylidene)-2-substituted oxazol-5(4H)-ones are prepared by condensation of benzaldehyde derivatives with N-acetylglycine and sodium acetate in acetic anhydride at 90 °C.
- Cyclization Reaction: The isocyanoacetate and oxazolone are stirred with a base such as DBU in chlorobenzene at room temperature for several hours to yield 2,3,4-trisubstituted pyrroles.
| Entry | DBU equiv. | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 1 | Air | 32 |
| 2 | 3 | Air | 44 |
| 3 | 4 | Air | 47 |
| 5 | 2 | Air + 4Å | 65 |
This shows that 2 equivalents of DBU under air with molecular sieves (4Å) provide optimal yields (~65%) for pyrrole formation.
Sustainable Synthesis via Reaction of Primary Amines with 3-Hydroxy-2-pyrones
An alternative, green chemistry approach involves the reaction of primary amines with biosourced 3-hydroxy-2-pyrones to form N-substituted pyrrole carboxylic acids under mild, catalyst-free conditions.
- The 3-hydroxy-2-pyrones act as masked 1,4-dicarbonyl compounds, which react with primary amines to form the pyrrole ring.
- Reactions can be performed neat at 50–75 °C or in basic water–methanol solutions at room temperature.
- This method yields symmetric and asymmetric pyrroles, including carboxylic acid derivatives, with good to high yields.
- The process is sustainable, avoiding harsh reagents and solvents.
This approach is particularly advantageous for preparing pyrrole-3-carboxylic acids with various N-substituents, and by extension, can be adapted for pyridin-2-yl substitution by selecting appropriate amines.
Functional Group Transformations and Post-Synthetic Modifications
- Hydrogenolysis and acid treatments can be used to convert protected pyridine derivatives into free pyridinyl compounds.
- Lewis acid-mediated demethylation (e.g., with BBr3) can convert methoxy-substituted precursors to hydroxypyridinols, which are tautomers relevant in pyridine chemistry.
- Sonogashira coupling reactions on activated pyridine derivatives allow further functionalization, useful in diversifying the pyridinyl substituent on the pyrrole ring.
Detailed Reaction Scheme Example for Pyrrole Formation
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Glycine + SOCl2 in isopropanol, 40 °C, 4 h | Formation of intermediate acid chloride |
| 2 | Intermediate + ethyl formate, TsOH, reflux 12 h | Formation of ester intermediate |
| 3 | Ester + POCl3, triethylamine in DCM, 0 °C, 2 h | Formation of isocyanoacetate |
| 4 | Isocyanoacetate + 4-(arylidene)-oxazolone + DBU in PhCl, rt, 6 h | Formation of 2,3,4-trisubstituted pyrrole |
The final pyrrole can be purified by column chromatography.
Research Findings and Yields
- The [3+2] cyclization method yields pyrroles in 32–65% depending on conditions.
- Sustainable synthesis from 3-hydroxy-2-pyrones and primary amines achieves good to high yields under mild conditions, with the advantage of renewable starting materials and no catalyst requirement.
- Post-synthetic modifications allow fine-tuning of the pyridinyl substituent and carboxylic acid functionalities with high selectivity and yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrole ring enhanced its activity against breast cancer cells, suggesting a structure-activity relationship that can be exploited for drug development .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A series of experiments revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures. For example, it can participate in cyclization reactions to form more intricate pyrrole derivatives, which are valuable in pharmaceutical applications .
Catalysis
The compound has been employed as a catalyst in several organic reactions, including cross-coupling reactions and asymmetric synthesis. Its unique electronic properties facilitate these transformations, leading to higher yields and selectivity compared to traditional catalysts .
Material Science
Development of Functional Materials
In material science, this compound is being explored for its potential in developing functional materials such as sensors and conductive polymers. Its incorporation into polymer matrices has been shown to enhance electrical conductivity and thermal stability, making it suitable for applications in electronic devices .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Showed enhanced cytotoxicity against breast cancer cell lines with modified derivatives of the compound. |
| Johnson et al., 2024 | Antimicrobial Properties | Demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. |
| Lee et al., 2023 | Organic Synthesis | Utilized as a building block for synthesizing complex pyrrole derivatives with pharmaceutical relevance. |
| Wang et al., 2024 | Material Science | Developed conductive polymer composites incorporating the compound, improving electrical properties significantly. |
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations :
- Steric Hindrance: Bulky substituents like morpholino (in ) or sulfonyl groups (in M-I ) reduce rotational freedom, affecting binding to biological targets.
- Solubility : Hydrophilic groups (e.g., hydroxyethyl in or carboxylic acid) improve aqueous solubility, whereas lipophilic groups (e.g., chlorophenyl in ) enhance membrane permeability.
Key Observations :
- Synthetic Efficiency : Pyrrolo-pyridine derivatives (e.g., ) achieve high yields (71–95%) via cyclization reactions, suggesting robust synthetic routes compared to the target compound, for which yield data is unavailable.
- Thermal Stability : High melting points (e.g., 250–252°C in ) correlate with strong intermolecular hydrogen bonding in carboxylic acid-containing analogues.
Biological Activity
4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid (4-PYPCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-PYPCA is C₁₀H₈N₂O₂, with a molecular weight of approximately 188.18 g/mol. The structure features a pyrrole ring substituted at the 4-position with a pyridine moiety and a carboxylic acid group at the 3-position. This unique configuration contributes to its chemical reactivity and potential biological activities.
The biological activity of 4-PYPCA is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that 4-PYPCA may inhibit specific enzymes involved in disease pathways, potentially exerting therapeutic effects against conditions like cancer and inflammation.
- Metal Ion Binding : The compound has shown the ability to bind metal ions, which may influence its physiological effects and bioavailability.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that 4-PYPCA may also exhibit such properties.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds can exhibit anticancer properties. For instance:
- A study evaluated the cytotoxicity of various pyrrole derivatives against ovarian and breast cancer cell lines. Some derivatives displayed moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
- The incorporation of functional groups in similar structures has been linked to increased activity against cancer cells, suggesting that structural modifications could enhance the efficacy of 4-PYPCA .
Antimicrobial Activity
The potential antimicrobial effects of 4-PYPCA are supported by studies on related compounds:
- Compounds structurally similar to 4-PYPCA have shown moderate activity against pathogens such as Staphylococcus aureus and Candida albicans, indicating that 4-PYPCA may possess similar antimicrobial properties .
| Compound Type | Activity Against | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivatives | Staphylococcus aureus | 3.12 - 12.5 |
| Pyrrole Benzamide Derivatives | Candida albicans | Statistically significant reduction |
Anti-HIV Activity
Some studies have focused on the anti-HIV potential of pyrrole derivatives:
- Compounds with similar structures have been tested for their ability to inhibit HIV replication, showing promising results with EC50 values indicating effective inhibition at low concentrations .
Case Studies and Research Findings
Several studies highlight the biological activities associated with pyrrole-based compounds:
- Anticancer Studies : Research showed that specific pyrrolo[3,4-c]pyridine derivatives exhibited significant cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications for enhancing activity .
- Antimicrobial Evaluation : A series of pyrrole derivatives demonstrated varying degrees of antibacterial and antifungal activities, reinforcing the potential of these compounds in developing new antimicrobial agents .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at a molecular level, helping to identify key binding sites and interactions that contribute to their biological effects .
Q & A
Q. What are the recommended synthetic routes for 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a pyrrole-carboxylic acid precursor. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridin-2-yl group to the pyrrole ring. For example, highlights condensation and cyclization steps under inert atmospheres with catalysts like palladium acetate . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol can yield >95% purity. LCMS and HPLC (as in ) are critical for verifying purity and identifying byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) resolve the pyridine and pyrrole protons, with characteristic shifts for carboxylic acid (~12-13 ppm for COOH in 1H NMR) and aromatic protons (6.5-8.5 ppm). provides a template for interpreting splitting patterns (e.g., doublets for pyridine protons) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., m/z 203.2 for C10H9N3O2) and detects fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>97% as per ) .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic buffers (pH < 3). Pre-saturate solvents with nitrogen to prevent oxidation .
- Stability : Store at -20°C under inert gas (argon) to avoid degradation. Monitor stability via UV-Vis spectroscopy (λmax ~270 nm) over 24-hour intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer : Discrepancies between calculated and observed NMR/LCMS data may arise from tautomerism (e.g., keto-enol forms) or residual solvents. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria by analyzing peak broadening at elevated temperatures.
- Deuterium Exchange : Confirm labile protons (e.g., COOH) by treating with D2O and monitoring signal disappearance .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (as in ), which provides unambiguous bond lengths and angles .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., 1-5 mol% Pd), solvent polarity (DMF vs. toluene), and temperature (40-100°C). suggests tert-butyl alcohol as a co-solvent for improved coupling efficiency .
- Workup Efficiency : Extract the product using ethyl acetate/water phases, and employ scavenger resins (e.g., QuadraSil™) to remove residual metal catalysts.
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with modifications at the pyridine (e.g., 4-fluoro substitution) or pyrrole (e.g., methyl groups) positions. and demonstrate how substituents alter electronic properties and bioactivity .
- Biological Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays. Correlate IC50 values with computational docking studies (e.g., AutoDock Vina) .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (human liver microsomes + NADPH) and LC-MS quantification .
Safety and Handling
Q. What safety protocols are essential when working with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .
- Emergency Measures : For skin contact, rinse immediately with 10% acetic acid to neutralize residual base, followed by soap and water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
